molecular formula C15H14ClFO4S B2458514 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol CAS No. 478079-91-3

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol

Cat. No.: B2458514
CAS No.: 478079-91-3
M. Wt: 344.78
InChI Key: XRELGQVQVZWNKG-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenoxy group, a fluorophenylsulfonyl group, and a propanol backbone. Its unique structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of the chlorophenoxy and fluorophenylsulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Common reagents used in the synthesis include chlorophenol, fluorobenzene, and sulfonyl chloride, among others .

Chemical Reactions Analysis

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets. The chlorophenoxy and fluorophenylsulfonyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol can be compared to other similar compounds, such as:

  • 2-(2-Chlorophenoxy)-4’-fluoroacetanilide
  • 4-Chloro-1-(2-fluorophenyl)-1-butanone
  • 2-(4-Chlorophenoxy)-N-[(4-fluorophenyl)sulfonyl]benzamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chlorophenoxy and fluorophenylsulfonyl groups in this compound sets it apart, providing distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-chlorophenoxy)-3-(4-fluorophenyl)sulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFO4S/c16-14-3-1-2-4-15(14)21-9-12(18)10-22(19,20)13-7-5-11(17)6-8-13/h1-8,12,18H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRELGQVQVZWNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CS(=O)(=O)C2=CC=C(C=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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